molecular formula C21H18N2O5S B2386390 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865161-45-1

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2386390
CAS No.: 865161-45-1
M. Wt: 410.44
InChI Key: VDWBNFPRSLJMOQ-DQRAZIAOSA-N
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Description

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
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Biological Activity

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique structure of this compound, featuring methoxy groups and a carboxamide linkage, may enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 429.5 g/mol. The presence of thiazole rings and methoxy substituents contributes to its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
  • Introduction of the Methoxyethyl Group : Alkylation with 2-methoxyethyl bromide under basic conditions.
  • Formation of the Chromene Structure : Cyclization reactions involving β-keto esters and appropriate reagents.

Anticancer Activity

Research indicates that compounds similar to (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) have shown promising anticancer effects. For instance, studies on related benzothiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves disruption of microtubule dynamics and induction of apoptosis.

CompoundCell LineIC50 (µM)Mechanism
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)EA.hy926Not specifiedMicrotubule disruption
26Z (related compound)MDA-MB-2311.35 ± 0.42Induces G2/M arrest

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) exhibits varying degrees of activity against bacterial pathogens, although specific data on this compound's antimicrobial efficacy is still limited.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies, indicating that these compounds can modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines like IL-6 and TNF-α.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated a series of styryl-benzothiazolone analogs, revealing that structural modifications significantly affect cytotoxicity profiles across different cancer cell lines. The findings suggest that further exploration into similar structural motifs may reveal potent anticancer agents.
  • Antimicrobial Evaluation : Another investigation focused on the synthesis and biological evaluation of thiazole derivatives, highlighting their limited yet significant antimicrobial activity against specific bacterial strains.

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-26-10-9-23-15-8-7-13(27-2)11-19(15)29-21(23)22-20(25)18-12-16(24)14-5-3-4-6-17(14)28-18/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWBNFPRSLJMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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